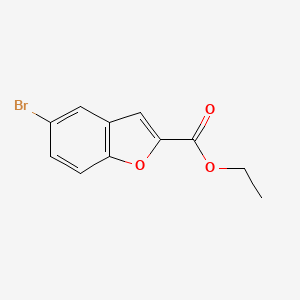

Ethyl 5-bromobenzofuran-2-carboxylate

Description

Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Organic Synthesis

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This means its structural framework is frequently found in biologically active compounds, including numerous natural products and synthetic drugs. nih.govacs.org Benzofuran derivatives exhibit a wide spectrum of pharmacological activities, demonstrating their importance in drug design and development. nih.govphytojournal.com

The benzofuran nucleus is a fundamental structural unit in a variety of bioactive molecules, leading to its extensive use as a building block for pharmacological agents. nih.govphytojournal.com Many clinically approved drugs are synthetic or naturally occurring substituted benzofurans. nih.gov The broad range of biological properties inherent to this scaffold has justified significant interest in its application. nih.gov

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Active against various bacteria and fungi. Some derivatives are explored as potential treatments for resistant strains like MRSA and Mycobacterium tuberculosis. | nih.govphytojournal.com |

| Anticancer | Shows potential as therapeutic agents for breast cancer and other malignancies by inhibiting various cellular mechanisms. | nih.govrsc.org |

| Antiviral | Certain derivatives have been investigated for activity against viruses such as HIV. | medcraveonline.com |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. | nih.govphytojournal.com |

| Antioxidant | Capable of neutralizing harmful free radicals in the body. | medcraveonline.comwisdomlib.org |

| Neuroprotective | Studied for potential roles in treating neurodegenerative diseases like Alzheimer's. | nih.gov |

| Cardiovascular | Drugs like Amiodarone, containing a benzofuran core, are used to treat cardiac arrhythmia. | taylorandfrancis.comacs.orgmedcraveonline.com |

In the realm of organic synthesis , the benzofuran ring is a key target for the development of novel synthetic methodologies. acs.orgnih.gov Chemists are continually devising new and efficient ways to construct and functionalize the benzofuran nucleus, driven by the ever-increasing use of its derivatives as pharmaceutical agents. acs.org Synthetic strategies often involve transition-metal-catalyzed reactions, such as those using palladium or copper, to form the core heterocyclic structure and its derivatives. acs.orgnih.govorganic-chemistry.org The versatility of the benzofuran scaffold makes it an important intermediate for creating a diverse range of complex and synthetically valuable heterocyclic compounds. lbp.world

Role of Halogenated Benzofurans in Pharmaceutical Development

The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the benzofuran scaffold is a common and impactful strategy in pharmaceutical chemistry. nih.gov Halogenation can significantly modify a molecule's physicochemical properties, which in turn influences its biological activity. nih.govmdpi.com

One of the primary functions of halogenation is to enhance the pharmacological profile of a drug candidate. researchgate.net Adding halogens can increase a compound's lipophilicity (hydrophobicity), which may improve its ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.comresearchgate.net This enhanced uptake into cells can lead to greater efficacy. mdpi.com

Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction similar to hydrogen bonding. researchgate.netnih.gov This interaction can improve the binding affinity and selectivity of a drug molecule for its specific biological target, such as an enzyme or receptor. nih.govnih.gov The specific, directional nature of halogen bonds can help to lock the drug into the most effective orientation within the target's binding site. mdpi.com

In the context of benzofuran derivatives, studies have shown that the addition of halogens can lead to a significant increase in anticancer activities. nih.gov The position of the halogen atom on the benzofuran ring is crucial and can greatly influence the compound's cytotoxic properties. nih.gov The hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing the cytotoxic effects of benzofurans. nih.gov Research has also explored the anticancer potential of various halogenated benzofuran derivatives, indicating that this structural modification is a promising avenue for drug discovery. researchgate.net

Overview of Research Trajectories for Ethyl 5-bromobenzofuran-2-carboxylate

Research involving this compound primarily focuses on its utility as a versatile chemical intermediate and a tool for studying biological systems. smolecule.comnih.gov It is not typically studied as an end-product drug but rather as a foundational component for building more complex molecules. smolecule.com

Key research applications include:

Organic Synthesis : The compound serves as a key building block for synthesizing a variety of new and more complex benzofuran derivatives. smolecule.com The bromine atom at the 5-position and the ethyl carboxylate at the 2-position are reactive sites that allow for further chemical transformations, making it a valuable synthetic intermediate for accessing diverse molecular architectures. smolecule.com

Pharmaceutical Development : Due to the known biological activities of the benzofuran core, this compound is used as a lead compound or starting material for developing new drug candidates. smolecule.com Its structure is modified to create libraries of related compounds that are then screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties. smolecule.com

Structure-Activity Relationship (SAR) Studies : The compound is significant in SAR studies, which investigate how specific structural features of a molecule relate to its biological activity. smolecule.com By using it as a base structure and creating analogues, researchers can determine the importance of the bromine atom and the ester group at their respective positions for interaction with biological targets.

Biochemical Research : this compound has been identified as an inhibitor of several cytochrome P450 enzymes, which are critical for drug metabolism in the body. smolecule.com This inhibitory action makes it a useful tool in pharmacological research to study drug-drug interactions and the metabolic pathways of other pharmaceuticals. smolecule.com

The synthesis of the compound itself is well-established, often involving the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate in the presence of a base like potassium carbonate. nih.gov Its commercial availability and well-understood reactivity make it a staple in laboratories focused on heterocyclic chemistry and drug discovery. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWAHXKBCDQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352746 | |

| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-69-2 | |

| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (5-bromobenzofuran)-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Transformations and Derivatization of Ethyl 5 Bromobenzofuran 2 Carboxylate

Nucleophilic Substitution Reactions at the Bromine Position

The carbon-bromine bond at the 5-position of the benzofuran (B130515) ring is a key site for nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. While a specific example for the ethyl ester is not detailed in the searched literature, the closely related methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with various arylboronic acids. researchgate.net For instance, the reaction of mthis compound with arylboronic acids under palladium catalysis yields the corresponding 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net It is expected that this compound would undergo similar transformations.

Mizoroki-Heck Reaction: The Heck reaction facilitates the arylation of alkenes. organic-chemistry.org A study on the Mizoroki-Heck cross-coupling of 2-acetyl-5-bromobenzofuran with various olefins has been investigated under both thermal and microwave irradiation conditions, yielding the corresponding coupled products in high yields. arkat-usa.org This suggests that this compound could similarly react with alkenes to introduce a vinyl group at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. organic-chemistry.orgarkat-usa.org

Sonogashira Coupling: This coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction would introduce an alkynyl substituent at the 5-position of the benzofuran ring system. While a specific example with this compound was not found, the general applicability of the Sonogashira coupling to aryl bromides is well-established. libretexts.orgorganic-chemistry.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. smolecule.com This reaction could potentially be used to couple this compound with phenols, amines, or thiols at the bromine position. smolecule.comorganic-chemistry.org The classic Ullmann reaction often requires high temperatures, but modern modifications have made the conditions milder. organic-chemistry.org

Table 1: Overview of Potential Nucleophilic Substitution Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Arylbenzofuran-2-carboxylate |

| Mizoroki-Heck | Alkene | Pd catalyst, Base | 5-Vinylbenzofuran-2-carboxylate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylbenzofuran-2-carboxylate |

| Ullmann Condensation | Phenol/Amine/Thiol | Cu catalyst, Base | 5-(Aryloxy/Amino/Thio)benzofuran-2-carboxylate |

Reactions Involving the Ester Moiety

The ethyl ester group at the 2-position of the benzofuran ring is another key site for chemical modification, allowing for transformations into other important functional groups such as carboxylic acids, hydrazides, and amides.

The ethyl ester of 5-bromobenzofuran-2-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. smolecule.comsciepub.com This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid itself is a versatile precursor.

Under basic conditions, the reaction, known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds to completion to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. nih.gov

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. nih.gov This reaction is reversible and may not proceed to completion. nih.gov

The reaction of this compound with hydrazine hydrate leads to the formation of 5-bromobenzofuran-2-carbohydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. mdpi.com The resulting carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles.

Transamidation offers a direct route to convert the ethyl ester into various amides by reaction with primary or secondary amines. While direct transamidation of esters can be challenging, several methods have been developed to facilitate this transformation. One approach involves a one-pot, two-step procedure where the ester-containing substrate is first activated, for example with Boc-anhydride and DMAP, followed by the addition of the amine. mdpi.comresearchgate.net Another strategy is the direct amidation of the corresponding carboxylic acid, which can be obtained from the hydrolysis of the ethyl ester. The carboxylic acid can then be coupled with an amine using a variety of coupling agents. sciepub.com

Cyclization Reactions for Polycyclic Compound Formation

The functional groups on the this compound scaffold can be utilized to construct fused polycyclic systems. For instance, derivatives of this compound can serve as precursors for the synthesis of thiazolidinone-containing heterocycles.

A notable example involves the derivatization of a related compound, 2-acetyl-5-bromobenzofuran. The thiosemicarbazone of this ketone can undergo cyclization with reagents like ethyl bromoacetate in the presence of a base to form a thiazolidin-4-one ring. sciepub.com This thiazolidinone ring can then be further functionalized and used in subsequent cyclization reactions to build more complex, fused heterocyclic systems. For example, the reaction of the thiazolidinone with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of a pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine ring system. sciepub.com

Table 2: Example of Polycyclic Compound Formation

| Starting Material Derivative | Reagent(s) | Resulting Polycyclic System |

|---|---|---|

| 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one | DMF-DMA, 6-amino-2-thiouracil | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine |

Other Functional Group Transformations

Beyond the primary transformations of the bromo and ester groups, other functional group interconversions can be achieved. One example involves the conversion of the 5-bromobenzofuran-2-carbohydrazide, obtained from the hydrazinolysis of the ethyl ester, into a carbonyl azide. This is typically done by treating the hydrazide with sodium nitrite in an acidic medium. mdpi.com The resulting 5-bromobenzofuran-2-carbonyl azide is a reactive intermediate that can be used to synthesize ureas and carbamates by reacting it with primary amines or phenols, respectively. mdpi.com

Hydrogenation

The catalytic hydrogenation of benzofuran derivatives can lead to the reduction of either the furan ring, the benzene ring, or both, depending on the reaction conditions and the catalyst employed. For this compound, hydrogenation can selectively reduce the furan ring to yield the corresponding 2,3-dihydrobenzofuran derivative. This transformation is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction generally proceeds under mild conditions. researchgate.netresearchgate.net Further forcing conditions could potentially lead to the reduction of the benzene ring or hydrogenolysis of the carbon-bromine bond.

Table 1: Hydrogenation of this compound

| Product | Reagents and Conditions |

|---|

Nitration

The nitration of this compound introduces a nitro group onto the benzofuran ring. This electrophilic aromatic substitution reaction typically occurs at the 4- or 6-position of the benzofuran ring. The directing effects of the bromine atom and the carboxylate group, as well as the reaction conditions, will influence the regioselectivity of the nitration. The product, Ethyl 5-nitrobenzofuran-2-carboxylate, is a known compound. chemicalbook.comsigmaaldrich.comchengnanchem.com The synthesis of related 5-nitrobenzofuran-2-carboxylates has been achieved using a mixture of nitric acid and sulfuric acid at low temperatures. researchgate.net

Table 2: Nitration of this compound

| Product | Reagents and Conditions |

|---|

Cyanation

The bromine atom at the 5-position of this compound can be substituted with a cyano group through transition-metal-catalyzed cyanation reactions. A common method involves the use of zinc cyanide (Zn(CN)₂) in the presence of a palladium or nickel catalyst. organic-chemistry.orgtandfonline.comacs.orgnih.gov These reactions are generally efficient and tolerate a wide range of functional groups, including the ester moiety present in the substrate. The resulting Ethyl 5-cyanobenzofuran-2-carboxylate can serve as a precursor for the synthesis of carboxylic acids, amides, or amines.

Table 3: Cyanation of this compound

| Product | Reagents and Conditions |

|---|

Diazotization

Diazotization is a process of converting a primary aromatic amine to a diazonium salt. To perform this reaction on this compound, the bromine atom would first need to be converted to an amino group. This can be achieved by first nitrating the compound as described in section 3.4.2, followed by reduction of the nitro group to an amine. The resulting Ethyl 5-amino-bromobenzofuran-2-carboxylate can then be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form the corresponding diazonium salt. ifremer.frmychemblog.comlkouniv.ac.inbyjus.comorganic-chemistry.orgbyjus.commasterorganicchemistry.com These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions.

Table 4: Diazotization of Ethyl 5-amino-bromobenzofuran-2-carboxylate

| Product | Reagents and Conditions |

|---|

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.comudel.edu The ester group of this compound is not directly reactive in a Wittig reaction. However, the ester can be reduced to the corresponding aldehyde, 5-bromobenzofuran-2-carbaldehyde, using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H). This aldehyde can then be subjected to a Wittig reaction with a variety of phosphonium ylides to introduce a carbon-carbon double bond at the 2-position of the benzofuran ring. rsc.org

Table 5: Wittig Reaction involving a derivative of this compound

| Intermediate | Product | Reagents and Conditions |

|---|

Grignard Reaction

The Grignard reaction offers two main possibilities for the transformation of this compound. wikipedia.orglibretexts.org Firstly, a Grignard reagent (R-MgX) can react with the ester functional group. This would typically involve a double addition to the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. Secondly, a Grignard reagent can be formed from the aryl bromide at the 5-position by reacting this compound with magnesium metal. This organometallic intermediate can then be reacted with various electrophiles to introduce a new substituent at the 5-position.

Table 6: Grignard Reactions of this compound

| Reaction Type | Product | Reagents and Conditions |

|---|---|---|

| Reaction at the ester | Tertiary alcohol | R-MgX, anhydrous ether or THF |

Redox Reactions

This compound can undergo various reduction and oxidation reactions.

Reduction: The ester group can be reduced to a primary alcohol, (5-bromobenzofuran-2-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comquora.comlibretexts.orgreddit.com Milder reducing agents may also be employed to selectively reduce the ester to an aldehyde, as mentioned in the Wittig reaction section.

Oxidation: The furan ring of benzofuran derivatives is susceptible to oxidation, which can lead to ring-opening products. mdpi.comnih.govresearchgate.netrsc.org Depending on the oxidant and reaction conditions, this can result in the formation of derivatives of salicylic acid or other degradation products. For instance, biomimetic oxidation systems have been shown to initially form epoxides which can then rearrange. mdpi.com

Table 7: Redox Reactions of this compound

| Reaction Type | Product | Reagents and Conditions |

|---|---|---|

| Reduction of the ester | (5-Bromobenzofuran-2-yl)methanol | LiAlH₄, anhydrous ether or THF |

Iv. Advanced Spectroscopic and Computational Analysis of Ethyl 5 Bromobenzofuran 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 5-bromobenzofuran-2-carboxylate, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the protons on the benzofuran (B130515) ring system. The ethyl group typically presents as a quartet and a triplet due to spin-spin coupling. The protons on the aromatic portion of the molecule appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants influenced by the bromine atom and the fused furan ring.

Based on analogous structures like ethyl benzoate and other substituted benzofurans, the predicted chemical shifts (δ) are as follows:

An upfield triplet for the methyl (-CH₃) protons.

A downfield quartet for the methylene (-CH₂-) protons, deshielded by the adjacent oxygen atom.

Signals in the aromatic region (typically δ 7.0-8.0 ppm) for the protons on the benzofuran core. The proton on the furan ring (H-3) is expected to be a singlet, while the protons on the benzene ring (H-4, H-6, H-7) will show characteristic splitting patterns (e.g., doublets and doublet of doublets) based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on general principles and data for analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) |

| -CH₂ (Ethyl) | ~4.4 | Quartet (q) |

| H-3 | ~7.4 | Singlet (s) |

| Aromatic Protons (H-4, H-6, H-7) | 7.5 - 7.9 | Multiplet (m) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the ethyl group, the ester carbonyl carbon, and the eight carbons of the benzofuran ring. The carbonyl carbon is typically the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the oxygen and bromine substituents.

Expected chemical shifts for the carbon atoms are:

Ethyl group: Two signals in the upfield region, with the methylene carbon (-CH₂) appearing further downfield than the methyl carbon (-CH₃).

Ester Carbonyl: A highly deshielded signal in the range of 160-170 ppm. ucalgary.ca

Benzofuran Ring: Eight distinct signals in the aromatic region (approx. 110-155 ppm). The carbon bearing the bromine (C-5) will be shifted upfield due to the heavy atom effect, while the carbons attached to oxygen (C-2, C-7a) will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on general principles and data for analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂ (Ethyl) | ~61 |

| Benzofuran C-3 | ~112 |

| Benzofuran C-5 (C-Br) | ~115 |

| Benzofuran Aromatic C's | 114 - 130 |

| Benzofuran Bridgehead C's | 145 - 155 |

| C=O (Ester) | ~160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from the ester group and the aromatic ring.

Key characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. Due to conjugation with the furan ring, this band is expected to appear in the range of 1730-1715 cm⁻¹. vscht.cz

C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group, typically found in the 1300-1000 cm⁻¹ region. ucalgary.ca

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon double bonds within the benzofuran ring system.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹, corresponding to the ethyl group.

C-Br Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong |

| Ester C-O | Stretch | 1300 - 1200 | Strong |

| Furan C-O-C | Stretch | 1150 - 1050 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₉BrO₃, with a molecular weight of approximately 269.09 g/mol . nih.gov

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺). chemguide.co.uk

Common fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. libretexts.org For this compound, the expected fragmentation would include:

Loss of the ethoxy radical (-•OC₂H₅): This α-cleavage would result in a prominent fragment ion at m/z 224/226.

Loss of ethylene (C₂H₄): Through a McLafferty rearrangement, leading to a fragment ion at m/z 241/243.

Loss of the entire carboxylate group (-•COOC₂H₅): This would produce a fragment corresponding to the 5-bromobenzofuranyl cation at m/z 198/200.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₁H₉BrO₃]⁺ | 268/270 | Molecular ion, showing 1:1 isotopic pattern for Br |

| [M - C₂H₅O]⁺ | [C₉H₄BrO₂]⁺ | 224/226 | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | [C₉H₅BrO₃]⁺ | 241/243 | Result of McLafferty rearrangement |

| [M - COOC₂H₅]⁺ | [C₈H₄BrO]⁺ | 198/200 | Loss of the ethyl carboxylate group |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and reveals that the benzofuran fused-ring system is nearly planar. nih.gov The carboxylate fragment (-CO₂) is only slightly twisted out of this plane, with a dihedral angle of 4.8(7)°. nih.gov The solid-state packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions between parallel molecules. nih.gov The centroid-centroid distance between the benzene and furan rings of adjacent molecules is observed to be 3.662(3) Å. nih.gov

Table 5: Crystallographic Data for this compound Data from Abdel-Aziz, H. A., et al. (2011). Acta Crystallographica Section E, E67, o696. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉BrO₃ |

| Formula Weight | 269.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8869 (3) |

| b (Å) | 23.780 (2) |

| c (Å) | 11.0820 (7) |

| β (°) | 96.905 (8) |

| Volume (ų) | 1016.89 (13) |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (R[F² > 2σ(F²)]) | 0.055 |

| wR(F²) | 0.109 |

Density Functional Theory (DFT) Calculations and Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can complement experimental data and provide deeper insights where experimental analysis is challenging. orientjchem.org

DFT studies on related benzofuran derivatives have been used to:

Optimize Molecular Geometry: Calculations can predict the ground-state geometry of the molecule, including bond lengths and angles, which can then be compared with X-ray diffraction data.

Simulate Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands. orientjchem.org

Predict NMR Spectra: The chemical shifts of ¹H and ¹³C can be calculated to support the assignment of experimental NMR signals. orientjchem.org

Analyze Electronic Properties: DFT is used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transition properties.

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reaction mechanisms. orientjchem.org

These computational analyses provide a detailed picture of the molecule's reactivity, stability, and potential for use in the development of new materials with specific electronic properties. orientjchem.org

Structural Optimization and Geometrical Parameters

The precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical behavior and physical properties. The molecular structure has been elucidated through single-crystal X-ray diffraction, providing definitive experimental data on its geometry in the solid state. The title compound is observed to be nearly planar, with the carboxyl -CO2 fragment being only slightly twisted, at an angle of 4.8(7)°, relative to the plane of the benzofuran fused-ring system. chemrxiv.org This planarity facilitates π-electron delocalization across the molecule.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized geometry of molecules in the gaseous phase. These theoretical calculations provide valuable insights that complement experimental data. For benzofuran derivatives, DFT studies have shown excellent correlation between calculated and experimental bond lengths and angles. nih.gov It is important to note that minor discrepancies between the two sets of data arise because experimental results reflect the molecule's conformation in a packed crystal lattice, whereas theoretical calculations model an isolated molecule in the gas phase. nih.gov

The key geometrical parameters, including selected bond lengths and angles for this compound as determined by X-ray crystallography, are detailed below. These parameters are consistent with those found in structurally related benzofuran compounds. For instance, the C-Br bond length is a critical parameter influencing the molecule's potential for forming halogen bonds in biological systems.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| Br1—C4 | 1.912 (5) | C1—O1—C8 | 105.7 (4) |

| O1—C1 | 1.367 (6) | C9—O3—C10 | 116.3 (4) |

| O1—C8 | 1.384 (5) | O1—C1—C2 | 111.0 (4) |

| O2—C9 | 1.208 (6) | Br1—C4—C3 | 120.3 (4) |

| O3—C9 | 1.340 (5) | Br1—C4—C5 | 120.2 (4) |

| C1—C2 | 1.345 (7) | O2—C9—O3 | 124.2 (5) |

| C3—C4 | 1.382 (7) | O2—C9—C2 | 124.6 (5) |

| C7—C8 | 1.357 (7) | O3—C9—C2 | 111.2 (4) |

Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The electronic characteristics of a molecule are crucial for determining its reactivity and interaction with other chemical species. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net For benzofuran derivatives, computational studies reveal that charge transfer interactions occur within the molecule, which is a critical factor for their biological and pharmaceutical activities. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool for understanding molecular reactivity. It visually represents the charge distribution on the molecule's surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the electronegative oxygen atoms of the ester group and the bromine atom would be expected to be surrounded by regions of high electron density (negative potential), making them sites for interaction with electrophiles or hydrogen bond donors.

| Parameter | Significance | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Indicates the energy required to remove an electron; influences interactions with electron acceptors. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Indicates the energy released when an electron is added; influences interactions with electron donors. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. It is a critical parameter for assessing potential biological activity. |

Vibrational Frequencies and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent atoms. These experimental techniques are powerfully augmented by computational methods, such as DFT, which can calculate theoretical vibrational frequencies. physchemres.orgdergipark.org.tr By comparing the experimental spectra with the computed frequencies, a detailed and accurate assignment of the observed vibrational bands to specific atomic motions can be achieved. mdpi.com

For this compound, the vibrational spectrum is characterized by several key absorption bands:

C=O Stretching: The carbonyl group of the ethyl ester will exhibit a strong, characteristic stretching vibration, typically in the range of 1680-1710 cm⁻¹ for aromatic esters.

Benzofuran Ring Vibrations: The fused aromatic ring system gives rise to a series of C-C and C-H stretching and bending vibrations. C-C stretching modes within the aromatic rings are typically observed in the 1400-1600 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O bonds of the ether linkage in the furan ring and the ester group produce stretching vibrations in the 1000-1300 cm⁻¹ range.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a harmonic approximation. To correct for this, calculated frequencies are typically scaled using specific scaling factors, which leads to excellent agreement between theoretical and experimental data. dergipark.org.tr

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretching (Aliphatic -CH2, -CH3) | 2850 - 3000 | Medium |

| C=O Stretching (Ester) | 1680 - 1710 | Strong (IR) |

| C=C Stretching (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretching (Ester and Ether) | 1000 - 1300 | Strong |

| C-Br Stretching | 500 - 650 | Medium to Strong |

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and materials science. nih.gov Benzofuran derivatives are promising candidates for NLO materials due to the delocalized π-electrons in their fused ring system. nih.gov The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). wikipedia.org

The first hyperpolarizability (β) is a measure of the second-order NLO response and is highly sensitive to molecular structure, including the presence of electron-donating and electron-accepting groups connected by a π-bridge. nih.gov In this compound, the benzofuran core acts as the π-conjugated bridge. The bromine atom and the ethyl carboxylate group act as modulators of the electronic distribution, which can enhance NLO properties. Computational studies using DFT are a standard method for calculating the hyperpolarizability of molecules. nih.gov These calculations can predict how structural modifications, such as changing substituents, will affect the NLO response, thereby guiding the design of new materials. nih.gov For benzofuran derivatives, it has been shown that the first hyperpolarizability increases with an increase in the polarity of the surrounding medium. nih.gov

| NLO Property | Symbol | Description | Relevance to this compound |

|---|---|---|---|

| Dipole Moment | µ | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| Polarizability | α | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the linear optical response and is related to the overall molecular size and electron mobility. |

| First Hyperpolarizability | β | A tensor quantity that describes the second-order NLO response. It is responsible for effects like second-harmonic generation (SHG). | The magnitude of β indicates the potential of the molecule for NLO applications. The π-conjugated system and substituents are key determinants. |

Reactivity Descriptors (Fukui Functions, Parr Functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying chemical reactivity through various descriptors. semanticscholar.org Fukui functions and Parr functions are local reactivity descriptors that identify the most reactive sites within a molecule for different types of chemical reactions. nih.govsciforum.net

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By analyzing this function, one can predict the most likely sites for electrophilic, nucleophilic, and radical attacks:

f+(r): Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic center.

f-(r): Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic center.

f0(r): Predicts the site for radical attack.

For benzofuran derivatives, calculations have shown that the C2 position of the furan ring is often the most reactive site towards electrophiles. nih.govacs.org

Parr functions, P(r), are derived from the spin density of the radical cation and radical anion of the molecule and are used to identify the most significant electrophilic and nucleophilic sites in polar reactions.

P+(r): The electrophilic Parr function identifies the sites most susceptible to nucleophilic attack.

P-(r): The nucleophilic Parr function identifies the sites most susceptible to electrophilic attack.

For this compound, these descriptors would predict that the electron-withdrawing ester group makes the carbonyl carbon a primary site for nucleophilic attack (high f+ and P+). The electron-rich benzofuran ring, particularly positions not deactivated by the ester group, would be the preferred sites for electrophilic attack (high f- and P-).

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). sciforum.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, making them frequent subjects of docking studies. acs.org

In docking simulations involving this compound or similar derivatives, the molecule is placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). sciforum.net A lower binding energy indicates a more stable and favorable interaction.

The specific functional groups on the benzofuran scaffold play a crucial role in these interactions:

Ester Group: The carbonyl oxygen and ether oxygen of the ethyl carboxylate group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donor residues (e.g., serine, threonine, lysine) in the protein's active site.

Bromine Atom: The bromine at the C5 position can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a carbonyl oxygen or a lone pair on a nitrogen atom) on the protein. Halogen bonding has been recognized as a significant contributor to ligand-protein binding affinity.

Benzofuran Ring: The planar aromatic system can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Studies have shown that benzofuran derivatives can effectively bind to the active sites of various protein targets, including protein kinases, the Stimulator of Interferon Genes (STING) protein, and enzymes involved in viral replication. nih.gov

| Benzofuran Derivative Type | Protein Target Example | Potential Therapeutic Area | Key Interactions |

|---|---|---|---|

| General Benzofuran Scaffold | Protein Kinases (e.g., PI3K, CDK2) | Anticancer | Hydrogen bonding, hydrophobic interactions with key residues (e.g., Val851 in PI3K). nih.gov |

| Substituted Benzofurans | Stimulator of Interferon Genes (STING) | Antiviral, Immunomodulatory | Specific protein-ligand interactions leading to the induction of IFN-β. |

| Halogenated Benzofurans | Various bacterial/fungal enzymes | Antimicrobial | Halogen bonding, hydrogen bonding, electrostatic interactions. |

| Benzofuran-carboxamides | Cannabinoid receptor 1 (CB1) | Anticancer | Hydrophobic interactions, hydrogen bonds. |

V. Biological and Pharmacological Relevance of Ethyl 5 Bromobenzofuran 2 Carboxylate and Benzofuran 2 Carboxylate Scaffold

General Biological Activities of Benzofuran (B130515) Derivatives

Benzofuran derivatives are a class of compounds that are widespread in nature and have been extensively synthesized due to their significant therapeutic potential. rsc.orgnih.gov Research has demonstrated that compounds featuring the benzofuran nucleus possess a wide array of potent biological activities, including anti-tumor, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. rsc.orgnih.govresearchgate.netnih.gov The versatility of the benzofuran scaffold allows it to serve as a foundational structure for the development of novel therapeutic agents targeting a multitude of diseases. mdpi.comrsc.orgacs.org Many clinically used drugs and natural products contain this heterocyclic system, highlighting its importance in pharmaceutical research. nih.govmedcraveonline.com The biological effects can be fine-tuned by adding various substituents to the benzofuran ring system. wikipedia.org

Anti-tumor and Anticancer Properties

The benzofuran scaffold is a key structural component in numerous compounds with significant anti-tumor and anticancer properties. nih.govmdpi.comrsc.org Derivatives have demonstrated potent inhibitory activity against a variety of human cancer cell lines, often comparable to or exceeding that of established anticancer drugs. nih.govrsc.org The mechanism of action is diverse and can include the inhibition of crucial pathways like the hypoxia-inducible factor (HIF-1) pathway, induction of apoptosis (programmed cell death), and cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.com

The addition of halogen atoms, such as bromine or chlorine, to the benzofuran structure has been shown to significantly enhance anticancer activity. mdpi.commdpi.com This is partly attributed to the ability of halogens to form "halogen bonds," which improve binding affinity to molecular targets. mdpi.com For instance, studies on fluorinated and brominated benzofuran derivatives with ester or carboxylic acid groups have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis. nih.govmdpi.com Similarly, certain brominated derivatives of benzofuran have shown selective toxicity towards leukemia cells. mdpi.com

Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, or piperazine, have also emerged as powerful cytotoxic agents against malignant tumors. mdpi.comnih.gov

| Compound/Derivative | Target Cancer Cell Line(s) | Key Finding (e.g., IC₅₀ Value) | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivative 16b | A549 (Lung) | IC₅₀ = 1.48 μM | nih.gov |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast), HCT-116 (Colon) | IC₅₀ = 3.01 μM (MDA-MB-231), 5.20 μM (HCT-116) | nih.gov |

| Benzofuran derivative 12 | SiHa (Cervical), HeLa (Cervical) | IC₅₀ = 1.10 μM (SiHa), 1.06 μM (HeLa) | nih.gov |

| Benzofuran-chalcone hybrid 4g | HCC1806 (Breast), HeLa (Cervical) | IC₅₀ = 5.93 μmol L−1 (HCC1806), 5.61 μmol L−1 (HeLa) | nih.gov |

| Benzofuran derivative 11e | MCF-7 (ER-dependent Breast) | Significantly inhibited growth with low toxicity to normal cells. | nih.gov |

| Fluorinated/Brominated Benzofurans (Compounds 1 and 2) | HCT116 (Colorectal) | Inhibited proliferation by ~70%; IC₅₀ = 19.5 and 24.8 µM. | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzofuran scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat rising antibiotic resistance. nih.govrsc.org Derivatives of benzofuran have demonstrated a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. mdpi.comrsc.orgnih.gov

Antibacterial: Numerous benzofuran derivatives have been synthesized and shown to be effective against a range of bacteria. nih.gov Some compounds have exhibited inhibitory activity comparable to or better than standard antibiotics like ampicillin and ciprofloxacin. rsc.orgnih.gov For example, compounds with two bromo-substituents on the benzofuran and an attached phenyl ring showed excellent activity against all tested bacterial strains. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase B, which is crucial for bacterial reproduction and absent in humans, making it a selective target. nih.govnih.gov

Antifungal: Benzofuran derivatives have also proven to be potent antifungal agents. nih.gov Some have shown activity superior to the common antifungal drug 5-fluorocytosine, completely inhibiting the growth of various fungal species. nih.gov Benzofuran-5-ol scaffolds, in particular, have been identified as promising leads for developing new antifungal drugs. nih.gov Hybrid molecules, such as those incorporating pyrazoline and thiazole moieties, have also shown remarkable activity against fungi like Candida albicans. nih.gov

Antiviral: The antiviral potential of benzofurans has also been explored, with some derivatives showing promise against viruses like HIV and hepatitis C. rsc.orgnih.govmedcraveonline.com

| Compound/Derivative Class | Target Microbe(s) | Key Finding (e.g., MIC Value) | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | Completely inhibited growth at MIC of 1.6-12.5 μg/mL. | nih.gov |

| Benzofuran barbitone derivatives (91a, 91b) | Various bacterial and fungal strains | Excellent antibacterial activity (MIC: 29.76-31.96 μmol L−1). | rsc.org |

| Benzofuranyl pyrazole derivatives (56-59) | Candida albicans | Promising antifungal activity, more potent than fluconazole. | rsc.org |

| 2-bisaminomethylatedaurone derivatives (31, 32, 33) | Aspergillus fumigatus, Penicillium wortmanni | Promising activity with MIC = 25 μg/mL. | nih.gov |

| Benzofuran–pyrazole hybrid (Compound 9) | E. coli DNA gyrase B | Potent inhibition with IC₅₀ of 9.80 µM. | nih.gov |

Anti-inflammatory and Analgesic Effects

Benzofuran and its derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govnih.gov These compounds can mitigate inflammatory responses through various mechanisms, making them attractive candidates for the development of new anti-inflammatory drugs. nih.govmdpi.com

A key mechanism for their anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govnih.gov By blocking COX-2, these compounds can reduce the synthesis of prostaglandins like PGE₂, which are key mediators of inflammation and pain. nih.gov Several synthesized benzofuran derivatives have shown good interaction with the active site of the COX-2 enzyme. nih.gov

Furthermore, research has shown that benzofuran hybrids can suppress inflammation by modulating critical signaling pathways like NF-κB and MAPK. mdpi.com Certain derivatives have been found to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins (e.g., IL-6, IL-1β), both in vitro and in vivo. nih.govmdpi.com For example, a piperazine/benzofuran hybrid, compound 5d, demonstrated an excellent inhibitory effect on NO generation and was able to down-regulate the secretion of multiple pro-inflammatory factors. mdpi.com Some fluorinated benzofuran derivatives have also shown potent anti-inflammatory effects in various models. nih.govmdpi.com

| Compound/Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Furosalicylic acids and related derivatives | Carrageenan-induced paw edema in rats | Activity comparable to Diclofenac with less ulcerogenic effect. | nih.gov |

| Piperazine/benzofuran hybrid (5d) | LPS-stimulated RAW 264.7 cells | Excellent NO inhibition (IC₅₀ = 52.23 ± 0.97 μM); downregulated COX-2, TNF-α, IL-6. | mdpi.com |

| Fluorinated Benzofuran Derivatives | LPS-stimulated macrophages | Inhibited COX-2 and decreased mediators like IL-6 (IC₅₀: 1.2-9.04 µM) and NO (IC₅₀: 2.4-5.2 µM). | nih.gov |

| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet induced granuloma in rats | Significant anti-inflammatory activity in a chronic inflammation model. | ijbcp.com |

Anticholinesterase Activity and Neurodegenerative Disease Applications

Derivatives of the benzofuran scaffold have emerged as promising agents for addressing neurodegenerative disorders, particularly Alzheimer's disease (AD). mdpi.comnih.gov A key therapeutic strategy for AD involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. tandfonline.com By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which can help alleviate cognitive symptoms. tandfonline.com

Several benzofuran derivatives have been designed and synthesized as potent inhibitors of AChE. tandfonline.comnih.gov Studies have shown that these compounds can exhibit competitive or uncompetitive inhibition of the enzyme, with some achieving low inhibition constant (Ki) values, indicating a strong affinity for the enzyme. nih.gov The structural similarities between some benzofuran derivatives and approved AD drugs like donepezil and galantamine may explain their ability to interact effectively with the AChE active site. tandfonline.com

Beyond direct enzyme inhibition, the benzofuran scaffold is considered a multitarget probe for AD. nih.gov These compounds have also been shown to inhibit the formation of β-amyloid (Aβ) fibrils, which aggregate to form the characteristic plaques found in the brains of AD patients. nih.gov This dual activity—inhibiting both AChE and Aβ aggregation—makes benzofuran derivatives particularly valuable targets for the development of disease-modifying therapies for Alzheimer's. nih.gov

| Compound/Derivative | Target | Key Finding (e.g., IC₅₀ or Kᵢ Value) | Reference |

|---|---|---|---|

| Kellin (1a) | Acetylcholinesterase (AChE) | Most potent compound tested with IC₅₀ = 102.4 ± 5.72 µM. | tandfonline.com |

| Amino ester benzofuran (5) | EeAChE | Best compound tested, exhibited uncompetitive inhibition with Kᵢ = 36.53 μM. | nih.gov |

| Hydroxy ester (4) and Amido ester (±)-7 benzofurans | EeAChE | Displayed low Kᵢ values and good affinity in molecular docking. | nih.gov |

| General 2-Arylbenzofurans | AChE and Butyrylcholinesterase (BChE) | Proven to be efficient inhibitors of cholinesterases. | nih.gov |

Antioxidant Activity

The antioxidant capacity of benzofuran compounds is often linked to the number and position of hydroxyl (-OH) groups on their structure. nih.govresearchgate.net These groups can donate a hydrogen atom to scavenge free radicals, with the resulting benzofuran radical being stabilized by the aromatic system. rsc.org Studies using various assays (DPPH, FRAP, ORAC) have confirmed that polyhydroxylated benzofuran hydrazones, for example, exhibit significant radical-scavenging ability. nih.govresearchgate.net The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

The antioxidant properties of benzofurans are often correlated with their other biological activities. For instance, the strong antioxidant capacity of certain benzofuran hydrazones has been linked to their high antiproliferative activity against cancer cells, suggesting that reducing oxidative stress is one mechanism through which they exert their anticancer effects. nih.govresearchgate.net

| Compound/Derivative Class | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| Benzofuran hydrazones (3-12) | DPPH, FRAP, ORAC | Showed varying but significant antioxidant activity; activity related to hydroxyl group position. | nih.gov |

| 2-hydroxy-4-(diethylamino)benzylidene derivative (11) | DPPH, FRAP, ORAC | Demonstrated high antioxidant activity among the tested hydrazones. | nih.gov |

| Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanones (6a, 6b, 6d, 6h, etc.) | DPPH method | Several compounds showed very good antioxidant activity. | nih.gov |

| Benzofuran–stilbene hybrid (Compound 3) | DFT calculations | Identified as the best antioxidative agent among the studied compounds. | rsc.org |

Enzyme Inhibition Potential (e.g., Kinases, DNA GyrB, Tyrosinase)

The diverse pharmacological effects of benzofuran derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in disease pathways. nih.govtaylorandfrancis.com This enzyme inhibition is a key mechanism behind their anticancer, antimicrobial, and anti-inflammatory activities.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzofuran derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Some 3-methylbenzofuran derivatives have displayed significant VEGFR-2 inhibitory activity, contributing to their anticancer effects. nih.gov Other kinases inhibited by benzofuran scaffolds include Pim-1 and cyclin-dependent kinase 2 (CDK2). taylorandfrancis.com

DNA Gyrase B Inhibition: As mentioned in the antimicrobial section, DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that is a prime target for antibiotics. nih.gov Benzofuran derivatives have been specifically designed as inhibitors of the GyrB subunit. nih.govnih.gov For example, a series of benzofuran–pyrazole hybrids were synthesized, with some compounds showing potent inhibition of E. coli DNA gyrase B, comparable to the antibiotic ciprofloxacin. nih.gov

Other Enzymes: The inhibitory activity of benzofurans extends to other important enzymes. They have been found to inhibit tyrosinase, an enzyme involved in melanin production, and farnesyltransferase, a target in cancer therapy. taylorandfrancis.com Additionally, some derivatives act as carbonic anhydrase inhibitors and tumor necrosis factor-α converting enzyme (TACE) inhibitors, the latter being relevant for treating inflammatory diseases. nih.govtaylorandfrancis.com

| Compound/Derivative Class | Target Enzyme | Key Finding (e.g., IC₅₀ Value) | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivatives (18d) | VEGFR-2 Kinase | Good inhibitory activity with IC₅₀ = 45.4 nM. | nih.gov |

| Benzofuran–pyrazole hybrid (Compound 9) | E. coli DNA Gyrase B | Potent inhibition with IC₅₀ = 9.80 μM. | nih.gov |

| Benzofuran-based chalcones | VEGFR-2 Kinase | Identified as potent inhibitors. | nih.gov |

| Benzene-sulfonamide-based benzofuran | Hypoxia-inducible factor (HIF-1) pathway | Designed to inhibit the HIF-1 pathway. | mdpi.com |

| General Benzofuran Derivatives | CDK2, Pim-1 Kinase, Farnesyltransferase | Reported as inhibitors of these enzymes. | taylorandfrancis.com |

Structure-Activity Relationships (SAR) of Benzofuran-2-carboxylates

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For the benzofuran-2-carboxylate scaffold, several key SAR insights have been established:

Substitutions at the C-2 Position: Modifications at the C-2 position, often involving ester or heterocyclic ring substitutions, have been found to be critical for the cytotoxic activity of benzofuran derivatives. mdpi.comresearchgate.net These changes significantly influence the selectivity of the compounds towards cancer cells. mdpi.com

Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring often leads to a significant enhancement in anticancer activities. mdpi.com The presence of a bromine atom, as in Ethyl 5-bromobenzofuran-2-carboxylate, is particularly noteworthy. Analysis suggests that the biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. researchgate.netnih.gov For instance, compounds with two bromo substituents on C-5 of the benzofuran ring and C-4 of a phenyl ring demonstrated excellent antibacterial activity. nih.gov However, the effect can be position-dependent; in one study, a bromoacetyl substituent on the benzene ring increased cytotoxic activity, whereas a bromine atom directly attached to the benzene or furan ring did not appear to have the same effect. nih.gov

Substitutions on the Benzene Ring: Electron-withdrawing groups, such as a nitro group, in the benzene portion of the benzofuran ring can boost activity. mdpi.com Conversely, electron-donating groups like methyl or methoxy have been shown to result in better antibacterial and moderate antifungal activity in some series of derivatives. niscair.res.in In other cases, SAR studies revealed that electron-withdrawing groups tended to increase potency, while electron-donating groups weakened antimicrobial activity. nih.gov

Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic moieties like triazole, piperazine, imidazole, pyrazole, or thiazole is a common strategy that has yielded potent cytotoxic and antimicrobial agents. mdpi.comnih.govnih.govrsc.org The combination of benzofuran, pyrazoline, and thiazole moieties has been deemed essential for significant antimicrobial activity in certain derivatives. rsc.org

The following table summarizes some key SAR findings for benzofuran-2-carboxylate and related derivatives:

Table 1: Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives

| Structural Modification | Position | Resulting Biological Activity Change | Reference(s) |

|---|---|---|---|

| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity and selectivity. | mdpi.comresearchgate.net |

| Halogen (Br, Cl, F) | Benzene Ring | Significant increase in anticancer activity. | mdpi.comresearchgate.netnih.gov |

| Bromoacetyl Substituent | Benzene Ring | Increased cytotoxic activity. | nih.gov |

| Nitro Group | Benzene Ring | Boosted anticancer activity. | mdpi.com |

| Methyl, Methoxy Groups | General | Improved antibacterial/antifungal activity. | niscair.res.in |

This compound as a Lead Compound or Intermediate in Drug Discovery

This compound is a crucial building block in the synthesis of more complex and pharmacologically active molecules. innospk.com Its role as a synthetic intermediate is well-documented, facilitating the generation of novel compounds for therapeutic evaluation. rsc.orgnih.gov

The reactivity of the compound, enhanced by the bromine atom on the benzofuran ring, makes it a valuable precursor in organic synthesis. innospk.com For example, the related ethyl 5-aminobenzofuran-2-carboxylate, which can be derived from the corresponding nitro compound, serves as a key starting material for creating bioactive molecules, particularly for anti-inflammatory and analgesic applications. rsc.orgchemimpex.com The amino group allows for further functionalization, enabling the development of new therapeutic agents. chemimpex.com

This compound itself can be considered a lead compound. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The benzofuran scaffold is a known source of lead compounds, and derivatives like Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate are being investigated as potential leads for developing new anti-inflammatory or anticancer drugs. rsc.orgevitachem.com

Interaction Studies with Biological Systems

While specific, detailed interaction studies for this compound with biological macromolecules are not extensively reported in the reviewed literature, research on related benzofuran-2-carboxylate derivatives provides significant insights.

Docking experiments have been performed on benzofuran derivatives with targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinase, a key protein in angiogenesis, which is crucial for tumor growth. nih.govrsc.org These studies help to understand the potential enzyme-inhibitor interactions and guide the design of new anticancer agents based on the benzofuran scaffold. rsc.org For instance, certain benzofuran-2-carboxamide derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov

From a structural standpoint, analysis of this compound using X-ray crystallography reveals an approximately planar molecule. nih.gov In its crystal structure, weak intermolecular C—H⋯O hydrogen bonds are present. Additionally, π–π stacking interactions are observed between the benzene and furan rings of adjacent molecules, with a centroid–centroid distance of 3.662 (3) Å. nih.gov These types of non-covalent interactions are fundamental in how molecules recognize and bind to biological targets like proteins and nucleic acids.

Potential Therapeutic Applications

The benzofuran-2-carboxylate scaffold and its derivatives, including halogenated variants like this compound, have demonstrated a broad spectrum of pharmacological activities, indicating significant therapeutic potential across several disease areas. nih.govnih.govresearchgate.net

Anticancer Activity: Benzofuran derivatives are widely investigated for their potential as anticancer agents. mdpi.comnih.govnih.gov They have shown cytotoxic activity against a range of human cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.gov Some derivatives have demonstrated inhibitory potency with IC₅₀ values in the low micromolar and even nanomolar range. nih.govrsc.org The mechanisms of action can include the inhibition of crucial enzymes like VEGFR-2 tyrosine kinase and the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netnih.govrsc.org Studies on fluorinated benzofuran derivatives containing bromine showed they could inhibit cancer cell proliferation by approximately 70% and induce DNA fragmentation. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound Type | Cancer Cell Line(s) | Reported Activity/Potency | Reference(s) |

|---|---|---|---|

| Benzofuran-2-carboxamide derivative (50g) | HCT-116, HeLa, A549 | IC₅₀ = 0.87, 0.73, 0.57 μM, respectively | nih.gov |

| 3-Methylbenzofuran derivative (16b) | A549 | IC₅₀ = 1.48 μM | nih.gov |

| Chalcone benzofuran derivative (6d) | - (VEGFR-2 inhibition) | IC₅₀ = 1.00 × 10⁻³ μM | rsc.org |

| Bromovisnagin (4) | Various | IC₅₀ values from 3.67 × 10⁻¹³ to 7.65 × 10⁻⁷ μM | rsc.org |

Antimicrobial Activity: The benzofuran scaffold is a promising framework for developing new antimicrobial agents to combat bacterial and fungal infections. jopcr.comniscair.res.inrsc.org Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. nih.govniscair.res.innih.gov Certain benzofuran-2-carboxylate 1,2,3-triazole hybrids exhibited good zones of inhibition, with substituents like methoxy, methyl, and fluoro enhancing antibacterial activity. niscair.res.in The presence of bromine has also been linked to excellent antibacterial activity in some series. nih.gov

Anti-inflammatory Activity: Benzofuran derivatives have also been identified as potent anti-inflammatory agents. jopcr.comnih.gov They can inhibit key inflammatory mediators and pathways. For example, some derivatives significantly inhibit the neutrophil respiratory burst, a key event in inflammation, with IC₅₀ values in the low micromolar range. nih.gov Fluorinated benzofuran derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and decrease the secretion of inflammatory molecules like prostaglandins and cytokines. nih.gov Given that chronic inflammation can lead to tumorigenesis, compounds with dual anti-inflammatory and anticancer effects are of particular interest. researchgate.netnih.gov Some benzofuran-piperazine hybrids have also shown excellent inhibitory effects on nitric oxide (NO) generation in cellular models of inflammation. mdpi.com

Vi. Potential Applications Beyond Medicinal Chemistry

Organic Synthesis Building Block for Complex Molecules

Ethyl 5-bromobenzofuran-2-carboxylate serves as a critical intermediate or building block in the synthesis of more complex molecular structures. innospk.com The bromine atom on the benzofuran (B130515) ring and the ethyl ester at the 2-position are key reactive sites that chemists can manipulate to construct intricate heterocyclic systems. innospk.comchemicalbook.com

The compound is itself synthesized from raw materials such as 5-Bromosalicylaldehyde and diethyl bromomalonate or from 5-bromo-1-benzofuran-2-carboxylic acid. chemicalbook.comnih.govchemicalbook.com Once formed, it can be used as a starting point for novel compounds. For example, research has demonstrated the synthesis of various thiazolidinone and pyrimidothiazole derivatives starting from a related 5-bromobenzofuran (B130475) ketone. sciepub.com These syntheses showcase the versatility of the 5-bromobenzofuran scaffold in creating a diverse library of heterocycles through reactions like condensation and cyclization. sciepub.com The presence of the bromine atom particularly allows for cross-coupling reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, thus enabling the assembly of elaborate molecular architectures.

Table 2: Examples of Synthesis Using a 5-Bromobenzofuran Core

| Starting Material Derivative | Reagents | Resulting Compound Type | Research Focus | Source(s) |

| 1-(5-bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone | Chloroacetyl chloride | Thiazolidinone derivative | Synthesis of novel heterocycles | sciepub.com |

| 1-(5-bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone | Ethyl bromoacetate | Substituted thiazolidinone | Synthesis of novel heterocycles | sciepub.com |

| Thiazolidinone derivative of 5-bromobenzofuran | p-Methoxybenzaldehyde | Methoxybenzylidene-thiazolidin-4-one | Synthesis of novel heterocycles | sciepub.com |

| Thiazolidinone derivative of 5-bromobenzofuran | Tetracyanoethylene | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidin-7(2H)-one | Synthesis of novel heterocycles | sciepub.com |

Material Science Applications of Benzofuran Derivatives

The inherent properties of the benzofuran ring system, such as rigidity, planarity, and electronic characteristics, make its derivatives attractive candidates for use in advanced materials. nih.govresearchgate.net

Benzofuran derivatives are explored for their potential incorporation into advanced polymers and coatings. chemimpex.com The stability and structural rigidity of the benzofuran core can enhance the thermal and mechanical properties of polymer chains. While extensive research has focused on furan-based polymers like polyethylene (B3416737) furanoate (PEF) derived from 2,5-furandicarboxylic acid (FDCA) as a bio-based alternative to PET, the principles extend to benzofuran structures. researchgate.net The aromatic nature of the benzofuran nucleus can impart specific optical or electronic functionalities into a polymer, making such materials suitable for specialized applications where performance is critical. innospk.comchemimpex.com

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials that can efficiently transport charges and emit light. mdpi.comnih.gov Aromatic and heterocyclic compounds are central to this technology. google.commdpi.com Benzofuran derivatives, especially larger fused systems like dibenzofurans, have been investigated for use in OLEDs to improve device efficiency and lifespan. google.com

These molecules can function as host materials in the emissive layer or as the light-emitting dopants themselves. mdpi.comnih.gov The rigid structure of the benzofuran core contributes to high thermal stability and well-defined electronic energy levels, which are crucial for stable device operation. nih.gov The ability to modify the benzofuran skeleton, for instance by introducing different functional groups, allows for fine-tuning of the photophysical properties, such as the color and efficiency of the emitted light. mdpi.com The core principle is to use stable organic frameworks like benzofurans to facilitate the recombination of electrons and holes, leading to the generation of light in a thin, flexible format. nih.govgoogle.com

Table 3: Role of Aromatic Heterocycles in OLEDs

| Compound Class | Function in OLED | Key Properties | Source(s) |

| Dibenzofuran Derivatives | Host material, part of emitter structure | Increases efficiency and operational life | google.com |

| Benzophenone Derivatives | Host material, TADF emitter | High intersystem crossing efficiency, thermal stability | mdpi.comnih.gov |

| Pyrene-Benzimidazole Hybrids | Blue emitter | High fluorescence quantum efficiency, resistance to degradation | nih.gov |

| Carbazole-Imidazole Hybrids | Host material, blue emitter | High triplet energy, good charge mobility | mdpi.com |

Laboratory Chemical and Research Reagent